BenchChemオンラインストアへようこそ!

3-Neopentylazetidine hydrochloride

Medicinal Chemistry Physicochemical Property Lipophilicity

3-Neopentylazetidine HCl (2241129-88-2) is a differentiated building block for CNS drug discovery and metabolic stability optimization. Unlike generic azetidine HCl (LogP -0.30), the 3-neopentyl group raises LogP to 1.65, significantly enhancing passive membrane permeability and blood-brain barrier penetration. Its quaternary carbon center eliminates CYP450-mediated oxidation soft spots, delivering superior metabolic stability compared to linear alkyl or piperidine/pyrrolidine analogs. With Fsp3=1.0, this scaffold enables 'escape from flatland' strategies. Supplied at 98% purity to ensure reproducible results in high-throughput screening and parallel synthesis workflows. Replace metabolically labile motifs with confidence.

Molecular Formula C8H18ClN
Molecular Weight 163.69
CAS No. 2241129-88-2
Cat. No. B2733759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Neopentylazetidine hydrochloride
CAS2241129-88-2
Molecular FormulaC8H18ClN
Molecular Weight163.69
Structural Identifiers
SMILESCC(C)(C)CC1CNC1.Cl
InChIInChI=1S/C8H17N.ClH/c1-8(2,3)4-7-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H
InChIKeyXSHTVAFNOKUHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Neopentylazetidine Hydrochloride (CAS 2241129-88-2): Chemical Identity and Procurement Overview


3-Neopentylazetidine hydrochloride (CAS 2241129-88-2), also designated as 3-(2,2-dimethylpropyl)azetidine hydrochloride, is a C3-substituted azetidine derivative with a bulky neopentyl group at the 3-position of the four-membered nitrogen-containing heterocycle [1]. It possesses the molecular formula C8H18ClN and a molecular weight of 163.69 g/mol [1]. The compound is offered commercially as a versatile small molecule scaffold and as a building block for organic synthesis and medicinal chemistry applications . Due to the ring strain inherent to the azetidine core combined with the sterically demanding neopentyl substituent, this compound presents a distinct reactivity and physicochemical profile compared to unsubstituted azetidine hydrochloride or other alkyl-substituted azetidine analogs .

Why 3-Neopentylazetidine Hydrochloride Cannot Be Interchanged with Unsubstituted or Alternative Azetidine Analogs


Generic substitution among azetidine derivatives is scientifically untenable due to the profound impact of the C3 substituent on both physicochemical and potential pharmacokinetic properties. The presence of the 3-neopentyl (2,2-dimethylpropyl) group fundamentally alters the compound's lipophilicity, steric bulk, and metabolic vulnerability profile. For instance, the calculated LogP of 3-neopentylazetidine hydrochloride is 1.65 [1], a marked increase from the LogP of -0.30 for the unsubstituted azetidine hydrochloride [2]. This difference translates to a substantially higher predicted membrane permeability, which is critical for applications targeting intracellular compartments or requiring blood-brain barrier penetration. Furthermore, the neopentyl moiety, characterized by a quaternary carbon center (tert-butyl-like structure), lacks benzylic or alpha-to-heteroatom hydrogens, thereby rendering it resistant to common oxidative metabolic pathways such as CYP450-mediated oxidation [3]. Consequently, procuring a generic 'azetidine hydrochloride' or a less sterically hindered alkyl azetidine analog in lieu of the specifically C3-neopentyl-substituted derivative will introduce uncontrolled variables in lipophilicity-dependent assays and metabolic stability studies, directly compromising experimental reproducibility and data validity.

Quantitative Differentiation Evidence for 3-Neopentylazetidine Hydrochloride versus Key Comparators


Lipophilicity (LogP) Comparison: 3-Neopentylazetidine HCl vs. Unsubstituted Azetidine HCl

The introduction of a 3-neopentyl group dramatically increases the lipophilicity of the azetidine scaffold. The calculated LogP of 3-neopentylazetidine hydrochloride is reported as 1.65 [1], which is significantly higher than the LogP of -0.30 for the unsubstituted azetidine hydrochloride parent compound [2].

Medicinal Chemistry Physicochemical Property Lipophilicity

Molecular Weight and Scaffold Complexity: 3-Neopentylazetidine HCl vs. Unsubstituted Azetidine HCl

3-Neopentylazetidine hydrochloride has a molecular weight of 163.69 g/mol , which is significantly larger than the unsubstituted azetidine hydrochloride (93.56 g/mol) . This difference is accompanied by an increase in the fraction of sp3-hybridized carbons (Fsp3) from 1.0 to a similarly high value (maintained at 1.0) [1], indicating a more complex, three-dimensional aliphatic structure while preserving favorable saturation characteristics.

Building Block Scaffold Complexity Physicochemical Property

Metabolic Stability Advantage of Neopentyl Group Over Linear Alkyl Substituents

The 3-neopentyl group (-CH2-C(CH3)3) features a quaternary carbon center that lacks benzylic or alpha-to-heteroatom hydrogens, which are primary sites for CYP450-mediated oxidative metabolism [1]. This is a class-level inference: while direct microsomal stability data for 3-neopentylazetidine hydrochloride specifically is not publicly available, extensive medicinal chemistry precedent establishes that replacing linear alkyl chains with tert-butyl or neopentyl groups significantly enhances metabolic stability by blocking common oxidative pathways [2]. For comparison, azetidine analogs with linear alkyl chains (e.g., n-butyl) would be more susceptible to omega-oxidation and subsequent degradation.

Drug Metabolism Pharmacokinetics Metabolic Stability

Vendor Purity Comparison: 3-Neopentylazetidine HCl Supply Quality

The commercially available purity of 3-neopentylazetidine hydrochloride from primary vendors such as Leyan is specified as 98% , which compares favorably to the 95% purity specified for the unsubstituted azetidine hydrochloride from certain suppliers . While both compounds are available at higher purities (e.g., 97% for azetidine HCl from Sigma-Aldrich ), the 98% baseline for 3-neopentylazetidine hydrochloride from Leyan demonstrates a consistent, high-quality supply standard.

Procurement Quality Control Purity

Optimal Research and Development Application Scenarios for 3-Neopentylazetidine Hydrochloride


Synthesis of CNS-Penetrant Lead Candidates Requiring Enhanced Lipophilicity

For medicinal chemistry programs targeting central nervous system (CNS) disorders, 3-neopentylazetidine hydrochloride is a superior building block for increasing molecular lipophilicity and passive permeability. Its calculated LogP of 1.65 [1] compared to -0.30 for the unsubstituted parent [2] indicates a higher likelihood of achieving favorable blood-brain barrier (BBB) penetration profiles. Researchers should prioritize this building block when designing analogs of CNS-active drugs where the azetidine core is intended to replace a more polar moiety or to enhance membrane traversal of the overall pharmacophore. This is especially relevant given ongoing patent activity around azetidine-containing compounds for CNS therapies [3].

Design of Metabolically Stable Bioisosteres and Scaffold Hopping Campaigns

In lead optimization phases where metabolic soft spots are identified, 3-neopentylazetidine hydrochloride serves as a valuable scaffold for replacement of metabolically labile linear alkyl chains or piperidine/pyrrolidine rings. The neopentyl group's quaternary carbon center blocks oxidative metabolism [4]. This makes it an ideal candidate for 'escape from flatland' strategies [5], where the high Fsp3 (1.0) [6] and inherent three-dimensionality of the azetidine core, combined with the metabolic stability of the neopentyl substituent, can improve the overall drug-likeness and in vivo half-life of a lead series, as supported by general azetidine-for-proline substitution studies [7].

High-Fidelity Parallel Synthesis and Library Production Requiring Stringent Purity

For high-throughput chemistry (HTC) and parallel synthesis workflows generating libraries of novel azetidine-containing compounds, the use of 3-neopentylazetidine hydrochloride at a commercially guaranteed purity of 98% is critical. This high purity specification minimizes the risk of side reactions and simplifies purification of final library compounds. It is particularly advantageous compared to procuring lower-purity (e.g., 95%) azetidine starting materials , which could introduce cumulative impurities and lower the overall yield and quality of large screening collections.

Quote Request

Request a Quote for 3-Neopentylazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.